Arabinose-3-phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

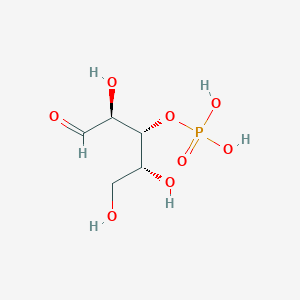

Arabinose-3-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H11O8P and its molecular weight is 230.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Metabolic Functions in Microorganisms

Arabinose-3-phosphate serves as a substrate in the metabolism of certain microorganisms, particularly in the context of plant-derived sugars.

- Virulence Regulation : Recent research indicates that L-arabinose metabolism, which includes this compound, is crucial for the virulence of enteropathogenic E. coli (EHEC). It enhances the expression of the type III secretion system (T3SS), facilitating bacterial adherence to host cells and increasing pathogenicity during infections. The uptake and breakdown of L-arabinose trigger regulatory mechanisms that are vital for bacterial fitness in nutrient-limited environments, such as the gut .

Prebiotic Synthesis of Nucleotides

This compound has been investigated for its potential in prebiotic chemistry, particularly in the synthesis of pyrimidine nucleotides under prebiotic conditions. This application is significant for understanding the origins of life and the biochemical pathways that may have led to early nucleotide formation .

Biotechnological Applications

The development of arabinose-inducible expression systems has been a breakthrough in genetic engineering. In Corynebacterium glutamicum, an arabinose-inducible system using the AraC regulator and P_BAD promoter allows for precise control over gene expression. This system has shown improved performance over traditional systems, making it valuable for metabolic engineering applications .

Phosphate Solubilization

Research has demonstrated that certain rhizobial strains can solubilize mineral phosphates using arabinose as a carbon source. The production of organic acids (e.g., oxalic acid) from arabinose enhances phosphorus availability in soil, which is critical for plant nutrition .

| Rhizobial Strain | Organic Acid Produced | Concentration (mM) |

|---|---|---|

| RM | Oxalic Acid | 28 |

| RS | Oxalic Acid | 23 |

Case Studies

- EHEC Virulence Mechanism : A study demonstrated that L-arabinose significantly enhances T3SS expression in EHEC, leading to increased adherence to epithelial cells during infection .

- Prebiotic Nucleotide Synthesis : Research into the conditions under which this compound can facilitate nucleotide synthesis provides insights into early biochemical pathways that may have existed on primordial Earth .

特性

分子式 |

C5H11O8P |

|---|---|

分子量 |

230.11 g/mol |

IUPAC名 |

[(2R,3R,4S)-1,2,4-trihydroxy-5-oxopentan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(8)5(4(9)2-7)13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1 |

InChIキー |

YDZXEOXOAWPURF-WDCZJNDASA-N |

異性体SMILES |

C([C@H]([C@H]([C@@H](C=O)O)OP(=O)(O)O)O)O |

正規SMILES |

C(C(C(C(C=O)O)OP(=O)(O)O)O)O |

同義語 |

arabinose-3-phosphate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。